molecular formula C13H19N3O B6638219 N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide

Cat. No. B6638219
M. Wt: 233.31 g/mol
InChI Key: BVKVURABRHVYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide, also known as MPAA, is a compound that has been widely studied in the scientific community due to its potential applications in the field of medicine. MPAA is a piperidine derivative that has been found to have a variety of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been found to activate the PI3K/Akt signaling pathway, which is involved in cell survival and growth. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anticancer properties, this compound has been found to have antioxidant properties and can reduce oxidative stress in the body. This compound has also been found to have anti-inflammatory properties and can reduce inflammation in the body.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound has been found to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for research on N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide. One area of research is the development of new drugs based on the structure of this compound for the treatment of neurological disorders and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various signaling pathways in the body. Finally, research is needed to optimize the synthesis and purification of this compound to improve its yield and purity.

Synthesis Methods

The synthesis of N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide involves the reaction of 6-methyl-2-picolylamine with 3-chloroacetyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. The yield of this compound can be improved by using different reaction conditions and optimizing the purification process.

Scientific Research Applications

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide has been the subject of numerous scientific studies due to its potential applications in the field of medicine. One of the primary areas of research has been in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been found to have neuroprotective properties and can prevent the death of neurons in the brain. Additionally, this compound has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

N-[1-(6-methylpyridin-2-yl)piperidin-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-10-5-3-7-13(14-10)16-8-4-6-12(9-16)15-11(2)17/h3,5,7,12H,4,6,8-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKVURABRHVYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2CCCC(C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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